Mepenzolate bromide is a quaternary ammonium compound that acts as a muscarinic antagonist, specifically targeting the muscarinic M3 receptor (hM3R) [, ]. Initially utilized in clinical settings for treating gastrointestinal disorders [, ], recent research highlights its potential in various other areas, including chronic obstructive pulmonary disease (COPD) [, , ], pulmonary fibrosis [], and diabetic wound healing [, ].
Mepenzolate bromide is derived from the methylation of N-Methyl-3-piperidyl benzilate. It is classified under organic compounds known as diphenylmethanes, which are characterized by the presence of two phenyl groups attached to a central methane moiety. Its chemical formula is , and it has a CAS number of 76-90-4 .
The synthesis of mepenzolate bromide involves several steps, primarily focusing on the condensation of benzilic acid with alcohols followed by quaternization of the tertiary amine. Specifically, both enantiomers—(R)- and (S)-mepenzolate—can be synthesized through this method, allowing for comparative studies of their pharmacological activities .
This synthesis pathway highlights the importance of chirality in influencing the biological activity of mepenzolate bromide, particularly its affinity for muscarinic receptors.
Mepenzolate bromide's molecular structure features a piperidinyl group linked to a benzilate moiety, with an additional methyl group enhancing its antimuscarinic properties. The structural representation can be summarized as follows:
[Br-].C[N+]1(C)CCCC(C1)OC(=O)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
JRRNZNSGDSFFIR-UHFFFAOYSA-M
These structural details are critical for understanding its interactions with biological targets .
Mepenzolate bromide participates in various chemical reactions typical of antimuscarinic agents. Its primary reaction mechanism involves antagonizing muscarinic acetylcholine receptors, specifically M1, M3, and M5 subtypes. This antagonism leads to decreased secretion of gastric acid and reduced intestinal motility .
The compound's reactivity can also be influenced by its quaternary ammonium structure, which affects solubility and interaction with biological membranes.
The mechanism by which mepenzolate bromide exerts its effects revolves around blocking acetylcholine at muscarinic receptors in the gastrointestinal tract. This blockade results in:
This dual action makes mepenzolate bromide effective in treating conditions like peptic ulcers by minimizing symptoms associated with excessive gastric secretions .
These properties are significant for determining the bioavailability and pharmacokinetics of mepenzolate bromide .
Mepenzolate bromide is primarily indicated for:
Recent studies have also explored its potential use in treating chronic obstructive pulmonary disease due to its anti-inflammatory properties and bronchodilatory effects .
Mepenzolate bromide (3-(2-hydroxy-2,2-diphenylacetoxy)-1,1-dimethylpiperidinium bromide) emerged from mid-20th-century efforts to optimize anticholinergic agents. Its core structure integrates a benzilic acid moiety linked to a quaternized piperidine ring, a design strategy aimed at enhancing muscarinic receptor affinity while reducing systemic absorption. Initial synthesis involved the condensation of benzilic acid with 3-hydroxy-1-methylpiperidine, followed by quaternization using methyl bromide to yield the final compound [2] [9]. This pathway prioritized molecular stability and bioavailability, distinguishing mepenzolate from earlier tertiary amine anticholinergics like atropine.
Early pharmacological characterization confirmed its potent non-selective muscarinic antagonism, with binding affinity spanning M1–M3 receptor subtypes. The quaternary ammonium group proved critical: It limited blood-brain barrier penetration, curtailing central nervous system side effects while amplifying peripheral activity in smooth muscle-rich tissues [4] [5]. Racemic synthesis dominated early production, though enantiomeric separation later revealed significant stereochemical influences on receptor kinetics (see Table 1) [9].
Table 1: Key Synthesis Milestones in Mepenzolate Development
Year | Advancement | Significance |
---|---|---|
1950s | Initial quaternary ammonium synthesis | Achieved high peripheral anticholinergic activity |
2013 | Racemic application in COPD models | Demonstrated dual bronchodilatory/anti-inflammatory effects [1] |
2014 | Enantioselective synthesis of (R)- and (S)-forms | Revealed superior bronchodilatory activity of (R)-enantiomer [9] |
Originally approved for gastrointestinal hypermotility disorders (e.g., peptic ulcers, irritable bowel syndrome), mepenzolate’s primary mechanism involved competitive inhibition of acetylcholine at intestinal smooth muscle M3 receptors, reducing gastric acid secretion and motility [4] [5]. Its therapeutic repositioning for respiratory disease began in the 2010s through systematic screening of approved drugs for anti-inflammatory activity in chronic obstructive pulmonary disease (COPD) models [1] [7].
Landmark studies revealed that intratracheal mepenzolate administration (38–940 μg/kg) suppressed porcine pancreatic elastase (PPE)-induced pulmonary damage in mice, mitigating key pathologies:
Critically, these effects operated independently of bronchodilation, as other muscarinic antagonists (e.g., ipratropium) failed to replicate anti-inflammatory benefits despite similar M3 receptor affinity [1] [6]. This dual functionality—muscarinic-dependent bronchodilation plus muscarinic-independent anti-inflammation—positioned mepenzolate as a unique multidisease modulator, with emerging applications in pulmonary fibrosis and smoke-induced emphysema [8].
Table 2: Therapeutic Applications of Mepenzolate Bromide
Primary Application | Emerging Applications | Key Mechanisms |
---|---|---|
GI disorders (1950s–present) | COPD (2010s–present) | M3 receptor antagonism (GI smooth muscle relaxation) [4] |
Pulmonary fibrosis | NADPH oxidase inhibition; SOD/GST induction [1] [8] | |
Cigarette smoke-induced emphysema | HDAC2 activation; NF-κB suppression [1] [6] |
Mepenzolate occupies a distinct niche among muscarinic antagonists due to its dual pharmacological signature. Unlike conventional short-acting agents (e.g., ipratropium) or long-acting counterparts (e.g., tiotropium), it uniquely couples transient bronchodilation (≤48 hours) with sustained anti-inflammatory effects:
Table 3: Pharmacological Comparison of Select Muscarinic Antagonists
Agent | M3 Receptor Affinity (Kd) | Anti-Inflammatory Efficacy | Clinical Duration |
---|---|---|---|
Mepenzolate | 18 nM | +++ (HDAC2/NF-κB modulation) | Short-acting (≤48 h) |
(R)-Mepenzolate | 8 nM | +++ | Short-acting |
Tiotropium | 14 nM | + (Weak MMP-9 suppression) | Long-acting (>24 h) |
MP-AD hybrid | 3 nM | +++ | Long-acting |
Data compiled from [1] [3] [6]
Molecular Design Evolution: The trajectory from racemic mepenzolate to enantiopure and hybrid derivatives exemplifies rational drug optimization. Hybridization strategies fused mepenzolate’s diphenylhydroxyacetate group (critical for anti-inflammation) with long-acting scaffolds (e.g., aclidinium’s xanthane ring), achieving bifunctionality (see Figure 1) [3] [8]. Such innovations address the historical bifurcation between anti-inflammatory and bronchodilatory agents in respiratory therapy.
Figure 1: Structural Evolution of Mepenzolate-Based Agents
Early GI-focused design: Benzilic acid + 3-Hydroxy-1-methylpiperidine → Mepenzolate (racemic) COPD-optimized derivatives: (R)-Mepenzolate: Enantiopure form → Enhanced M3 affinity MP-AD hybrid: Mepenzolate + Aclidinium → Long-acting bronchodilation + anti-inflammation
Compound Names Mentioned:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0